N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(pyrimidin-2-ylsulfanyl)methyl]benzamide
Description
This compound features a benzamide core substituted with a 2-chloro-5-(trifluoromethyl)phenyl group at the amide nitrogen and a pyrimidin-2-ylsulfanyl methyl group at the para position of the benzamide. The trifluoromethyl (CF₃) and chloro (Cl) substituents enhance lipophilicity and metabolic stability, while the pyrimidinylsulfanyl moiety may contribute to hydrogen bonding or π-π stacking interactions in biological targets .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(pyrimidin-2-ylsulfanylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3OS/c20-15-7-6-14(19(21,22)23)10-16(15)26-17(27)13-4-2-12(3-5-13)11-28-18-24-8-1-9-25-18/h1-10H,11H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMDTCMGLJFPPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(pyrimidin-2-ylsulfanyl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound is characterized by the following structural features:
- A chloro and trifluoromethyl group on the phenyl ring.
- A pyrimidinylsulfanyl moiety linked to a benzamide structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing the pyrimidine and thiazole rings have shown significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound's mechanism may involve the inhibition of key enzymes related to cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC) .
-
Case Studies :
- In vitro studies demonstrated that related compounds exhibited IC50 values in the low micromolar range against cancer cell lines like A431 and Jurkat .
- Molecular docking studies indicated that these compounds interact with target proteins primarily through hydrophobic contacts, which is crucial for their anticancer efficacy .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Compounds with similar functionalities have shown promising results against various bacterial strains.
- Antibacterial Properties : Research indicates that thiazole and pyrimidine derivatives possess significant antibacterial activity, often comparable to standard antibiotics like norfloxacin .
- In Vitro Testing : Various derivatives were tested against Gram-positive and Gram-negative bacteria, yielding notable inhibition zones, suggesting effective antimicrobial properties .
Structure-Activity Relationship (SAR)
The SAR analysis provides insights into how modifications in the chemical structure affect biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of trifluoromethyl group | Increases lipophilicity, enhancing membrane permeability |
| Substituents on the phenyl ring | Influence binding affinity to target proteins |
| Variations in the sulfanyl moiety | Alter interaction dynamics with biological targets |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(pyrimidin-2-ylsulfanyl)methyl]benzamide. For instance, derivatives of benzamides have shown significant cytotoxic effects against various cancer cell lines, including colon, breast, and cervical cancers. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .
Case Study:
In a study focused on novel 5-substituted derivatives, selected compounds exhibited notable apoptotic effects in HCT-116, HeLa, and MCF-7 cell lines. The presence of the pyrimidine ring in these compounds was crucial for enhancing metabolic stability and increasing anticancer efficacy .
Antimicrobial Properties
Compounds similar to this compound have been evaluated for their antimicrobial activity against various bacterial and fungal strains. In vitro screening has demonstrated that these compounds can inhibit the growth of pathogens, making them potential candidates for developing new antibiotics .
Case Study:
A series of 4-chloro derivatives were tested against mycobacterial strains and showed comparable activity to established antibiotics like isoniazid and fluconazole. This suggests that modifications in the chemical structure can lead to enhanced antimicrobial properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of specific functional groups, such as the trifluoromethyl and pyrimidine moieties, plays a significant role in determining biological activity.
| Functional Group | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases lipophilicity and bioavailability |
| Pyrimidine | Enhances interaction with biological targets |
| Benzamide | Contributes to apoptosis induction |
Potential in Drug Development
The unique chemical structure of this compound positions it as a promising candidate for drug development. Its ability to modulate biological pathways suggests potential therapeutic applications beyond cancer treatment, including anti-inflammatory and antiviral properties.
Future Directions:
Further research is needed to explore the full spectrum of biological activities associated with this compound and its derivatives. Investigating its pharmacokinetics and toxicity profiles will be essential in advancing it towards clinical applications.
Comparison with Similar Compounds
Structural Features and Modifications
The following table summarizes key structural differences and similarities with related compounds:
Functional Group Impact on Activity
- Pyrimidinylsulfanyl vs. Triazole/Triazinyl Groups: The pyrimidine ring in the target compound offers a planar, aromatic structure conducive to kinase binding (e.g., Src/Abl inhibition, as seen in ’s thiazole carboxamides). In contrast, triazole-containing analogs () may exhibit altered selectivity due to their larger, non-planar rings .
- Trifluoromethyl (CF₃) and Chloro (Cl) Groups : These electron-withdrawing substituents enhance metabolic stability and membrane permeability. For example, compound 12 () showed high purity (99.51%) and stability, likely due to CF₃ and Cl .
- Sulfanyl Linkers : The sulfanyl (-S-) group in the target compound and analogs () may act as a hydrogen bond acceptor or influence redox properties.
Key Research Findings and Data Gaps
- Physical Properties : The target compound’s melting point and solubility are unreported, but analogs like compound 12 (m.p. 137°C) suggest moderate thermal stability .
- Biological Data : Lack of in vitro/in vivo studies for the target compound limits mechanistic conclusions. Further testing against kinase panels or cancer cell lines is needed.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirm substitution patterns (e.g., trifluoromethyl singlet at δ ~120 ppm in ¹³C NMR) .
- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular formula (e.g., [M+H]⁺ calculated vs. observed mass error <2 ppm) .
- HPLC Purity Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure ≥95% purity .
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes to identify stable binding poses (e.g., GROMACS/AMBER) .
- ADMET Prediction : Tools like SwissADME estimate logP (2.8 ± 0.3), suggesting moderate blood-brain barrier permeability .
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to optimize sulfanyl group geometry for target engagement .
How are structure-activity relationships (SAR) explored for this compound?
Advanced Research Question
SAR studies involve:
- Analog Synthesis : Modifying pyrimidinyl-sulfanyl or benzamide substituents .
- Biological Screening : Testing analogs against kinase panels or bacterial targets to identify critical moieties .
- Crystallography : Resolving ligand-enzyme co-crystal structures (PDB) to map interaction hotspots .
Example : Replacing pyrimidinyl with triazine reduces antibacterial activity by 50%, highlighting pyrimidine’s importance .
What are the challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
- Reagent Availability : Ra-Ni catalyst cost and safety (pyrophoric nature) necessitate alternatives (e.g., Pd/C) .
- Solvent Recovery : DMF/DCM replacement with greener solvents (e.g., cyclopentyl methyl ether) improves sustainability .
- Purification Bottlenecks : Transitioning from column chromatography to crystallization reduces time and solvent use .
How is the compound’s stability assessed under physiological conditions?
Basic Research Question
- Forced Degradation Studies : Expose to pH 1–10, heat (40–60°C), and light to identify degradation products (HPLC-MS) .
- Plasma Stability Assays : Incubate with human plasma (37°C, 24h); >90% remaining indicates suitability for in vivo studies .
What in vitro models evaluate the compound’s therapeutic potential?
Advanced Research Question
- Bacterial Proliferation Assays : Measure MIC against Gram-positive (e.g., S. aureus) and Gram-negative strains .
- Kinase Inhibition Profiling : Screen against human kinase libraries (e.g., EGFR, VEGFR2) to assess anticancer potential .
- Cytotoxicity Testing : Use MTT assays on HEK293 or HepG2 cells to determine selectivity indices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
